![molecular formula C22H33NO3 B3845836 methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate](/img/structure/B3845836.png)
methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate
Übersicht
Beschreibung
Methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was discovered by Cylene Pharmaceuticals and is currently being studied for its potential use in cancer treatment.
Wirkmechanismus
Methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate works by binding to a specific site on RNA polymerase I, inhibiting its activity. This leads to a decrease in ribosomal RNA synthesis, which is necessary for cancer cell growth and proliferation. methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate has also been shown to induce DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models. However, methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate is its selectivity for RNA polymerase I inhibition, which makes it a potentially safer and more effective cancer treatment compared to traditional chemotherapy drugs. However, methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate has not yet been extensively studied in vivo, and its long-term effects on healthy cells and tissues are still unknown.
Zukünftige Richtungen
There are several potential future directions for research on methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate. One area of interest is in combination therapy with other cancer drugs, which may enhance its effectiveness. Another potential direction is in the development of methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate analogs with improved pharmacokinetic properties. Additionally, further studies are needed to determine the safety and efficacy of methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate in human clinical trials.
Wissenschaftliche Forschungsanwendungen
Methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many cancer cells. This makes it a promising candidate for cancer treatment. In preclinical studies, methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate has been shown to be effective against a variety of cancer cell lines, including breast, lung, and ovarian cancers.
Eigenschaften
IUPAC Name |
methyl 2-(N-(2-cyclohexylacetyl)-2,6-diethylanilino)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3/c1-5-18-13-10-14-19(6-2)21(18)23(16(3)22(25)26-4)20(24)15-17-11-8-7-9-12-17/h10,13-14,16-17H,5-9,11-12,15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIDDYLJJPPIHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(C(C)C(=O)OC)C(=O)CC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.